physicochemical properties of 5-Hydroxy-3-(2-iodophenyl)isoxazole
physicochemical properties of 5-Hydroxy-3-(2-iodophenyl)isoxazole
An In-depth Technical Guide to 5-Hydroxy-3-(2-iodophenyl)isoxazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of 5-Hydroxy-3-(2-iodophenyl)isoxazole. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this specific isoxazole derivative. While direct experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from related structures and established chemical principles to provide a robust predictive profile.
Chemical Identity and Structure
5-Hydroxy-3-(2-iodophenyl)isoxazole is an organic compound featuring a five-membered isoxazole ring. This heterocycle contains an oxygen and a nitrogen atom in adjacent positions.[5] The isoxazole ring is substituted at the 3-position with a 2-iodophenyl group and at the 5-position with a hydroxyl group. The presence of the iodine atom and the hydroxyl group are expected to significantly influence the molecule's chemical reactivity, biological activity, and overall physicochemical properties.
Figure 1: Chemical structure of 5-Hydroxy-3-(2-iodophenyl)isoxazole.
Physicochemical Properties
A summary of the predicted and known is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
Table 1: Physicochemical Properties of 5-Hydroxy-3-(2-iodophenyl)isoxazole
| Property | Value/Prediction | Source/Justification |
| Molecular Formula | C₉H₆INO₂ | Based on chemical structure |
| Molecular Weight | 303.06 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid | Similar isoxazole derivatives are solids[6][7] |
| Melting Point | Predicted: 150-200 °C | Varies widely for isoxazole derivatives, influenced by substitution patterns.[6][8] |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The iodophenyl group increases lipophilicity. Low water solubility is common for such structures.[9] |
| pKa | Predicted: 4.0 - 6.0 (for the hydroxyl group) | The isoxazole ring is electron-withdrawing, which would decrease the pKa of the 5-hydroxy group compared to a typical phenol. The exact value would require experimental determination.[10][11] |
| LogP | Predicted: > 2.5 | The presence of the iodophenyl group suggests a significant degree of lipophilicity. |
Synthesis and Purification
While a specific protocol for 5-Hydroxy-3-(2-iodophenyl)isoxazole is not detailed in the literature, a plausible synthetic route can be designed based on established methods for creating 3,5-disubstituted isoxazoles. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the reaction of a β-diketone with hydroxylamine.[12][13]
A probable synthetic pathway involves the reaction of a chalcone intermediate with hydroxylamine hydrochloride.
Figure 2: Proposed synthesis workflow for 5-Hydroxy-3-(2-iodophenyl)isoxazole.
Experimental Protocol: Synthesis of 5-Hydroxy-3-(2-iodophenyl)isoxazole
Part A: Synthesis of the Chalcone Intermediate
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To a stirred solution of 2-iodobenzaldehyde (10 mmol) and an appropriate acetophenone derivative in ethanol (50 mL), add a 40% aqueous solution of potassium hydroxide (5 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Part B: Synthesis of the Isoxazole
-
A mixture of the chalcone from Part A (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is refluxed in the presence of a base such as 40% potassium hydroxide (5 mL) for 12 hours.[14]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization and Analytical Methods
The structure and purity of the synthesized 5-Hydroxy-3-(2-iodophenyl)isoxazole should be confirmed using standard analytical techniques.
Table 2: Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the 2-iodophenyl group would appear in the range of δ 7.0-8.0 ppm. - A singlet for the proton at the C4 position of the isoxazole ring would be expected around δ 6.0-7.0 ppm.[15][16] - A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the carbons of the isoxazole ring would be observed, with the C3 and C5 carbons appearing at lower fields.[9] - Signals corresponding to the carbons of the 2-iodophenyl ring. The carbon attached to the iodine atom would show a characteristic chemical shift. |
| FT-IR | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. - A characteristic absorption for the C=N stretching of the isoxazole ring around 1600-1650 cm⁻¹.[17] - Bands corresponding to C=C stretching of the aromatic ring. |
| Mass Spectrometry | - The molecular ion peak (M+) corresponding to the molecular weight of the compound (303.06 g/mol ). - Characteristic fragmentation patterns for isoxazole and iodophenyl moieties. |
| Elemental Analysis | - The percentage composition of Carbon, Hydrogen, Iodine, Nitrogen, and Oxygen should match the calculated values for the molecular formula C₉H₆INO₂. |
Potential Biological and Pharmacological Significance
The isoxazole scaffold is a well-established pharmacophore in drug discovery.[1][18] Derivatives of isoxazole have demonstrated a wide array of biological activities.
-
Antibacterial and Antifungal Activity: Many isoxazole derivatives exhibit potent antimicrobial properties. The presence of a halogen, such as iodine, on the phenyl ring can sometimes enhance this activity.[1]
-
Anti-inflammatory Activity: Some isoxazoles act as inhibitors of enzymes like cyclooxygenase (COX), suggesting potential anti-inflammatory applications.[3][4]
-
Anticancer Activity: The isoxazole ring is present in several compounds investigated for their anticancer properties.[4] The mechanism of action can vary, including the inhibition of protein kinases or other cellular targets.[19]
-
Antiviral Activity: Certain isoxazole derivatives have shown promise as antiviral agents.[13]
The specific biological profile of 5-Hydroxy-3-(2-iodophenyl)isoxazole would need to be determined through in vitro and in vivo screening assays. The combination of the isoxazole core, the hydroxyl group (a potential hydrogen bond donor/acceptor), and the iodophenyl group (which can participate in halogen bonding and increases lipophilicity) makes it an interesting candidate for biological evaluation.
Safety and Handling
Detailed toxicological data for 5-Hydroxy-3-(2-iodophenyl)isoxazole is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Hydroxy-3-(2-iodophenyl)isoxazole is a heterocyclic compound with significant potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational, albeit predictive, overview of its physicochemical properties, a plausible synthetic route, and expected analytical characteristics based on the established chemistry of isoxazole derivatives. The rich biological activity profile of the isoxazole class of compounds suggests that 5-Hydroxy-3-(2-iodophenyl)isoxazole is a worthwhile target for synthesis and subsequent biological evaluation.
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